molecular formula C10H8F2O B1324716 Cyclopropyl 3,5-difluorophenyl ketone CAS No. 898790-34-6

Cyclopropyl 3,5-difluorophenyl ketone

Cat. No. B1324716
M. Wt: 182.17 g/mol
InChI Key: YHFLTSHXQSQPMB-UHFFFAOYSA-N
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Description

Cyclopropyl 3,5-difluorophenyl ketone is a chemical compound with the molecular formula C10H8F2O . It has a molecular weight of 182.17 . The compound is light yellow in color and is in the form of an oil .


Molecular Structure Analysis

The IUPAC name for Cyclopropyl 3,5-difluorophenyl ketone is cyclopropyl (3,5-difluorophenyl)methanone . The InChI code for this compound is 1S/C10H8F2O/c11-8-3-7 (4-9 (12)5-8)10 (13)6-1-2-6/h3-6H,1-2H2 .


Chemical Reactions Analysis

While specific chemical reactions involving Cyclopropyl 3,5-difluorophenyl ketone are not available, cyclopropyl compounds are generally involved in various chemical reactions. For instance, they can undergo cobalt-catalyzed cross-coupling reactions with alkyl iodides .


Physical And Chemical Properties Analysis

Cyclopropyl 3,5-difluorophenyl ketone is a light yellow oil . It has a molecular weight of 182.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Photochemical Synthesis of Highly Functionalized Cyclopropyl Ketones

Research by Wessig and Mühling (2003) explored the photochemical synthesis of di- and trisubstituted cyclopropyl ketones, demonstrating their preparation by irradiation of ketones with a leaving group adjacent to the carbonyl C-atom. This method showcases the potential of cyclopropyl 3,5-difluorophenyl ketone in synthesizing highly strained bicyclo[2.1.0]pentane derivatives, indicating its utility in creating complex molecular structures through photochemical reactions (P. Wessig & O. Mühling, 2003).

[3+2] Cycloadditions by Visible Light Photocatalysis

Lu, Shen, and Yoon (2011) developed a method for the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins, facilitated by visible light photocatalysis. This process generates highly substituted cyclopentane ring systems, initiating with the one-electron reduction of the ketone to a radical anion. The technique underscores the compound's role in constructing cyclopentane derivatives, a crucial motif in many bioactive molecules (Zhan Lu, M. Shen, & T. Yoon, 2011).

Kinetic Resolution and Cycloaddition with Nitrones

The kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones catalyzed by chiral gold(I) species, as reported by Zhang and Zhang (2012), highlights another facet of cyclopropyl ketones in asymmetric synthesis. Their work opens pathways for obtaining optically active cyclopropyl ketones, pivotal for the synthesis of natural products and pharmaceuticals (Yanqing Zhang & Junliang Zhang, 2012).

Chiral Cyclopropane Scaffolds for Drug Discovery

Nam et al. (2021) describe a chemoenzymatic strategy for assembling and diversifying cyclopropyl ketones, emphasizing the significance of chiral cyclopropane rings in pharmaceuticals and bioactive natural products. This method, leveraging biocatalysis, enables the stereoselective construction of cyclopropyl ketones, demonstrating their critical role in medicinal chemistry and drug discovery (Donggeon Nam, Viktoria Steck, R. Potenzino, & R. Fasan, 2021).

properties

IUPAC Name

cyclopropyl-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFLTSHXQSQPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642510
Record name Cyclopropyl(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 3,5-difluorophenyl ketone

CAS RN

898790-34-6
Record name Cyclopropyl(3,5-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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